molecular formula C11H11BrO4S B12558408 Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester CAS No. 145348-25-0

Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester

Cat. No.: B12558408
CAS No.: 145348-25-0
M. Wt: 319.17 g/mol
InChI Key: IPABBDLXSJIQEG-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid group, a bromophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester typically involves multiple steps. One common method includes the cyclopropanation of phenylacetonitrile followed by hydrolysis, lactonization, and bromination to produce the desired compound . Another approach involves the reaction of ethyl diazoacetate with a brominated phenyl compound, followed by esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 1-((4-chlorophenyl)sulfonyl)-, methyl ester
  • Cyclopropanecarboxylic acid, 1-((4-fluorophenyl)sulfonyl)-, methyl ester
  • Cyclopropanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 1-((4-bromophenyl)sulfonyl)-, methyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the sulfonyl group provides a site for further functionalization, making this compound versatile for various applications .

Properties

CAS No.

145348-25-0

Molecular Formula

C11H11BrO4S

Molecular Weight

319.17 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)sulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H11BrO4S/c1-16-10(13)11(6-7-11)17(14,15)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3

InChI Key

IPABBDLXSJIQEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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